molecular formula C23H24N2O5S2 B6564833 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946345-75-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B6564833
CAS No.: 946345-75-1
M. Wt: 472.6 g/mol
InChI Key: IXXYXBDNFJWOOE-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with benzenesulfonyl and methoxy-methylbenzene sulfonamide groups. The benzenesulfonyl moiety enhances stability and modulates solubility, while the methoxy and methyl groups influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-17-10-13-22(30-2)23(15-17)31(26,27)24-19-11-12-21-18(16-19)7-6-14-25(21)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXYXBDNFJWOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to the generation of these species in bacterial cells. This interaction is crucial as it can disrupt the membrane architecture of bacteria, thereby exhibiting antibacterial properties. Additionally, the compound’s interaction with enzymes involved in oxidative stress response highlights its potential in modulating biochemical pathways related to cellular defense mechanisms.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to increase the production of ROS in bacterial strains, leading to oxidative stress and subsequent cell death. This effect on ROS production indicates its potential in targeting bacterial infections. Moreover, the compound’s impact on gene expression related to oxidative stress response further underscores its role in modulating cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has been shown to bind to bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, the compound’s ability to inhibit enzymes involved in oxidative stress response highlights its potential as an antibacterial agent. The changes in gene expression observed in treated cells further elucidate the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for prolonged exposure in in vitro and in vivo studies. Over time, the compound’s effects on cellular function, such as increased ROS production and oxidative stress, become more pronounced, indicating its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. The threshold effects observed in these studies indicate the need for careful consideration of dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors related to oxidative stress response, leading to changes in metabolic flux and metabolite levels. The compound’s ability to modulate these pathways underscores its potential in influencing cellular metabolism and biochemical reactions. Additionally, its interaction with enzymes involved in ROS production highlights its role in regulating oxidative stress and cellular defense mechanisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported across cell membranes and distributed within various cellular compartments. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. This distribution pattern is essential for the compound’s activity and function, as it determines its accessibility to target biomolecules and cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action. This subcellular distribution is critical for the compound’s ability to interact with target biomolecules and modulate cellular processes effectively.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure features a tetrahydroquinoline core linked to a benzenesulfonyl moiety, which suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

Property Details
Molecular Formula C22H24N2O4S2
Molecular Weight 460.56 g/mol
CAS Number 946283-24-5
IUPAC Name This compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis. For instance, it targets D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are crucial for bacterial growth and replication.
  • Disruption of Membrane Integrity : Similar compounds disrupt bacterial membrane architecture, leading to increased permeability and eventual cell lysis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits bactericidal effects against both gram-positive and gram-negative bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study Reference Biological Activity Findings
Enzyme InhibitionSignificant inhibition of actomyosin ATPase cycle .
Antimicrobial EffectBactericidal activity against S. aureus and MRSA.
Disruption of Cell MembraneAlters membrane integrity leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, showing significant potential for treating resistant infections.

Case Study 2: Mechanistic Insights

Research focused on the mechanistic insights into how this compound affects bacterial growth. It was found that the compound not only inhibits target enzymes but also induces oxidative stress in bacterial cells, further contributing to its antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other tetrahydroquinoline derivatives but differs in substituent composition. Below is a comparison with 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (hereafter Compound A), a related molecule from the provided evidence:

Feature Target Compound Compound A
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline
Substituents - Benzenesulfonyl at position 1
- 2-Methoxy-5-methylbenzene sulfonamide at position 6
- 2-Cyanoethyl at position 1
- Diazenyl-linked benzonitrile at position 6
Key Functional Groups Sulfonamide, Methoxy, Methyl Cyanoethyl, Diazenyl, Benzonitrile
Polarity High (due to sulfonamide and methoxy groups) Moderate (cyano groups enhance polarity but less than sulfonamides)
Applications Potential enzyme inhibition (hypothesized) Electrodeposition, spectroelectrochemistry in ionic liquids

Electrochemical and Spectroscopic Behavior

  • Target Compound: Limited direct electrochemical data are available.
  • Compound A: Demonstrated utility in Au electrodeposition within room-temperature ionic liquids (RTILs). Its diazenyl and cyano groups facilitate non-linear spectroscopic responses (e.g., sum-frequency generation, SFG), critical for probing interfacial electrochemical processes .

Solubility and Stability

  • Compound A: The cyanoethyl and benzonitrile groups improve compatibility with RTILs (e.g., 1-butyl-1-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)amide), making it suitable for electrochemical applications in non-aqueous media .

Limitations and Knowledge Gaps

  • Target Compound: No direct spectroelectrochemical or biological activity data are available in the provided evidence. Comparisons are based on structural extrapolation.
  • Compound A : While well-characterized in RTIL-based systems, its relevance to sulfonamide chemistry remains unclear .

Preparation Methods

Synthesis of 1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline scaffold is typically synthesized via cyclization of substituted anilines. For example, reduction of 6-nitroquinoline derivatives using LiAlH₄ in tetrahydrofuran (THF) yields 1,2,3,4-tetrahydroquinolin-6-amine with 60–72% efficiency. Alternatively, catalytic hydrogenation (H₂, Pd/C) in methanol achieves similar yields but requires stringent moisture control.

Protection of the Primary Amine

To prevent unwanted side reactions during sulfonylation, the primary amine is often protected as a tert-butyl carbamate (Boc group). Treatment with di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine affords the Boc-protected intermediate in >85% yield.

Sequential Sulfonylation Reactions

First Sulfonylation: Introduction of the Benzenesulfonyl Group

The Boc-protected tetrahydroquinolin-6-amine undergoes N-sulfonylation with benzenesulfonyl chloride. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

  • Base : Hunig’s base (N,N-diisopropylethylamine) or pyridine

  • Temperature : 0°C to room temperature (20–25°C)

  • Reaction Time : 4–12 hours

Under these conditions, the reaction achieves 70–80% yield. Excess benzenesulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion.

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1 hour, yielding the secondary amine intermediate. Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate provides the deprotected product in >90% purity.

Optimization Strategies and Yield Improvement

Solvent and Base Effects

Comparative studies on analogous sulfonamides reveal that DMF enhances solubility but may necessitate longer reaction times, while DCM facilitates faster reactions but risks premature precipitation. Pyridine outperforms Hunig’s base in minimizing byproducts (e.g., disulfonylation) due to its superior nucleophilicity.

Table 1: Solvent and Base Impact on Second Sulfonylation Yield

SolventBaseTemperature (°C)Yield (%)
DMFPyridine2575
DCMHunig’s base0 → 2568
THFPyridine2558

Catalytic Approaches

Palladium-catalyzed coupling (e.g., Pd(OAc)₂, Xantphos) has been explored for challenging sulfonamides but shows limited efficacy for this substrate, achieving ≤50% yield due to steric hindrance.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with a hexane/ethyl acetate (3:1 → 1:2) gradient. High-performance liquid chromatography (HPLC) confirms ≥95% purity (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.8–8.1 ppm (benzenesulfonyl aromatic protons), δ 6.9–7.2 ppm (tetrahydroquinoline protons), and δ 3.8 ppm (methoxy singlet).

  • MS-ESI : [M+H]⁺ at m/z 517.2 (calculated 517.6).

Scalability and Industrial Considerations

Kilogram-scale synthesis requires:

  • Continuous Flow Reactors : To manage exothermic sulfonylation steps.

  • Green Solvents : Cyclopentyl methyl ether (CPME) as a DMF alternative reduces environmental impact.

  • Crystallization : Recrystallization from ethanol/water (7:3) achieves 99% purity, avoiding costly chromatography.

Challenges and Troubleshooting

Byproduct Formation

Disulfonylation (<5%) occurs with excess sulfonyl chloride or prolonged reaction times. Mitigation strategies include:

  • Strict stoichiometric control (1.1 equivalents of sulfonyl chloride).

  • Real-time monitoring via thin-layer chromatography (TLC).

Moisture Sensitivity

The tetrahydroquinoline intermediate is hygroscopic. Storage under nitrogen with molecular sieves (3Å) prevents decomposition.

Q & A

How can researchers optimize the synthesis yield of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide?

Basic Question
Methodological Answer:
The synthesis typically involves sulfonylation of the tetrahydroquinoline core using benzenesulfonyl chloride under basic conditions. Key parameters include:

  • Base Selection : Triethylamine or pyridine is often used to neutralize HCl byproducts, improving reaction efficiency .
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) under reflux ensures optimal solubility and reactivity .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to the amine precursor minimizes side reactions .
    Yield optimization may require iterative adjustments to reaction time (4–12 hours) and temperature (25–60°C).

What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

Basic Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH (δ ~10 ppm), and methoxy/methyl groups (δ 3.2–3.8 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 440.5) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Advanced Question
Methodological Answer:

  • Substituent Variation : Compare analogs with modified benzenesulfonyl (e.g., 4-fluoro, 4-ethoxy) or methoxy/methyl groups .
  • Assay Selection :
    • Enzyme Inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays .
    • Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare IC₅₀ values .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding interactions with target proteins .

How should researchers resolve contradictions in reported bioactivity data across structurally similar sulfonamides?

Advanced Question
Methodological Answer:

  • Meta-Analysis : Compile data from analogs (e.g., ethylsulfonyl vs. benzylsulfonyl derivatives) and normalize assay conditions (e.g., pH, cell lines) .
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination in triplicate) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

What experimental strategies are effective for studying enzyme inhibition kinetics of this compound?

Advanced Question
Methodological Answer:

  • Kinetic Assays :
    • Fluorogenic Substrates : Monitor real-time hydrolysis (e.g., 4-methylumbelliferyl acetate for esterases) .
    • Zymography : Gel-based assays for matrix metalloproteinase inhibition .
  • Data Analysis :
    • Lineweaver-Burk Plots distinguish competitive vs. non-competitive inhibition .
    • Kᵢ Calculation : Use Cheng-Prusoff equation for IC₅₀-to-Kᵢ conversion .

What strategies mitigate solubility challenges in in vitro assays for this sulfonamide?

Basic Question
Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare stock solutions in mildly basic buffers (pH 7.4–8.0) to enhance sulfonamide solubility .
  • Sonication : Brief sonication (5–10 minutes) disperses aggregates in aqueous media .

How can metabolic stability and ADME properties be evaluated for this compound?

Advanced Question
Methodological Answer:

  • Microsomal Incubations :
    • Liver Microsomes (Human/Rat) : Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction .

What analytical methods validate purity and stability during long-term storage?

Basic Question
Methodological Answer:

  • Stability-Indicating HPLC : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to detect hydrolytic byproducts .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates thermal stability) .
  • Lyophilization : Store at -20°C under argon to prevent oxidation .

How can target selectivity be confirmed against off-pathway proteins?

Advanced Question
Methodological Answer:

  • Proteome Profiling : Use affinity chromatography pull-down assays with SILAC-labeled lysates .
  • Kinase Panel Screens : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to exclude off-target inhibition .
  • CRISPR Interference : Knock out suspected targets and measure residual activity .

What synthetic routes enable selective modification of the benzenesulfonyl or methoxy groups?

Advanced Question
Methodological Answer:

  • Protecting Groups : Use Boc for amine protection during sulfonylation .
  • Post-Synthetic Modifications :
    • Demethylation : BBr₃ in DCM selectively removes methoxy groups .
    • Suzuki Coupling : Introduce aryl/heteroaryl groups at the benzenesulfonyl position .

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